4-{[(trimethylsilyl)oxy]methyl}aniline
Overview
Description
4-{[(Trimethylsilyl)oxy]methyl}aniline is an organic compound with the molecular formula C10H17NOSi. It is characterized by the presence of a trimethylsilyl group attached to a methylene group, which is further connected to an aniline moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(trimethylsilyl)oxy]methyl}aniline typically involves the reaction of 4-aminobenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The general reaction scheme is as follows:
4-aminobenzyl alcohol+trimethylsilyl chloride→4-[(trimethylsilyl)oxy]methylaniline
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Trimethylsilyl)oxy]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
Scientific Research Applications
4-{[(Trimethylsilyl)oxy]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-{[(trimethylsilyl)oxy]methyl}aniline exerts its effects is primarily through its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective functionalization of other parts of the molecule. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Trimethylsilyl)oxy]methyl}phenol
- 4-{[(Trimethylsilyl)oxy]methyl}benzoic acid
- 4-{[(Trimethylsilyl)oxy]methyl}benzaldehyde
Uniqueness
4-{[(Trimethylsilyl)oxy]methyl}aniline is unique due to its specific combination of a trimethylsilyl group and an aniline moiety. This combination provides both steric protection and the reactivity of the aniline group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(trimethylsilyloxymethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGPDOEWATZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403613-26-3 | |
Record name | 4-{[(trimethylsilyl)oxy]methyl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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